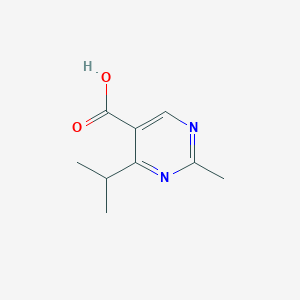

4-Isopropyl-2-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5(2)8-7(9(12)13)4-10-6(3)11-8/h4-5H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGODGDGIONWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562456 | |

| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-08-1 | |

| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Computational Design and Theoretical Characterization of Pyrimidine Scaffolds in Medicinal Chemistry

Executive Summary & Chemical Context

Pyrimidine (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry due to its ubiquity in biological systems (cytosine, thymine, uracil) and its electronic versatility. For the drug developer, the pyrimidine ring offers a unique balance of

This guide details the theoretical characterization and molecular modeling workflows required to engineer pyrimidine derivatives. We move beyond basic screening, focusing on the causal link between electronic structure (DFT), dynamic behavior (MD), and biological efficacy.

Quantum Mechanical Characterization (DFT)

The Electronic Imperative

Before docking a pyrimidine derivative, one must understand its electronic landscape. The nitrogen atoms at positions 1 and 3 create significant electronegativity contrasts, affecting the Lowest Unoccupied Molecular Orbital (LUMO) energy—a key predictor of nucleophilic attack susceptibility and intracellular stability.

Validated DFT Protocol

Objective: Determine the Global Reactivity Descriptors (Chemical Hardness

Methodology:

-

Software: Gaussian 16 or ORCA.

-

Functional Selection: Use B3LYP for general geometry, but M06-2X or

B97X-D is strictly recommended for final energy calculations to account for dispersion forces, which are critical in stacking interactions of aromatic rings. -

Basis Set: 6-311++G(d,p) .

-

Expert Insight: The ++ (diffuse functions) are non-negotiable for pyrimidines. The lone pairs on N1 and N3 occupy diffuse orbitals; omitting these functions leads to significant errors in HOMO energy calculations.

-

Step-by-Step Workflow:

-

Geometry Optimization: Minimize energy in the gas phase.

-

Frequency Calculation: Confirm a true minimum (zero imaginary frequencies).

-

Solvation Model: Re-run single-point energy using the PCM (Polarizable Continuum Model) with water (

) to mimic physiological conditions. -

FMO Analysis: Extract HOMO/LUMO energies.

Visualization: DFT Workflow

Caption: Standardized DFT workflow ensuring electronic stability before docking.

The Tautomerism Challenge

A frequent failure point in pyrimidine modeling is the neglect of tautomerism. Pyrimidines with hydroxyl or amino substituents (e.g., 2-hydroxypyrimidine) exist in equilibrium between lactam (keto) and lactim (enol) forms.

-

The Trap: Standard force fields (MMFF94, GAFF) often freeze the input tautomer. If you draw the enol form, the software docks the enol form, even if the keto form is 99% dominant in water.

-

The Solution: Perform a DFT-based tautomer scan. Calculate

for both forms in the PCM water model.-

Rule of Thumb: If

kcal/mol, model only the dominant tautomer. If

-

In Silico Drug Design: Interaction Modeling

Molecular Docking Protocol (Target: EGFR Kinase)

Pyrimidine derivatives are potent EGFR inhibitors (e.g., Erlotinib analogs). The hinge region of the kinase domain (Met793 in EGFR) requires a specific H-bond acceptor/donor motif found in the pyrimidine N1/C2-NH interaction.

Protocol:

-

Protein Prep:

-

Retrieve PDB (e.g., 4HJO for wild-type EGFR).[1]

-

Remove waters (retain only catalytic waters if bridging is suspected).

-

Protonate residues at pH 7.4 (PropKa).

-

-

Ligand Prep:

-

Generate 3D conformers (ConfGen/Omega).

-

Crucial: Assign partial charges using RESP (Restrained Electrostatic Potential) derived from the DFT calculations in Part 2, rather than generic Gasteiger charges. This improves docking accuracy for heterocyclic rings.

-

-

Grid Generation: Center grid box (20x20x20 Å) on the co-crystallized ligand.

-

Docking (AutoDock Vina / Glide):

-

Run with exhaustiveness = 32.

-

Cluster poses (RMSD < 2.0 Å).

-

Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify the stability of the pyrimidine-hinge interaction over time.

Simulation Parameters (GROMACS/AMBER):

-

Force Field: CHARMM36m (protein) + CGenFF (ligand).

-

System: TIP3P water box, 10 Å buffer. Neutralize with Na+/Cl-.

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (310 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns.

-

Analysis Metric: Calculate the Hydrogen Bond Occupancy of the Pyrimidine-N1 ... Backbone-NH interaction. High occupancy (>80%) correlates with potent IC50 values.

Visualization: Integrated Drug Design Pipeline

Caption: Funnel approach filtering pyrimidine candidates from static docking to dynamic free energy calculation.

QSAR & ADMET Profiling

For pyrimidine derivatives, specific descriptors often correlate with biological activity.

Key QSAR Descriptors:

| Descriptor | Significance in Pyrimidines | Target Range |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical softness. Lower gap = higher reactivity with electrophilic protein residues. | 3.0 - 5.0 eV |

| TPSA | Topological Polar Surface Area. Pyrimidines are polar; N-substitution modulates this. | < 140 Ų (Cell permeation) |

| Fukui Function (

References

-

DFT & Electronic Properties

-

Galvão, T. L., et al. (2013).[2][3] "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." The Journal of Physical Chemistry A. Link

-

Ghamri, M., et al. (2018).[1][4] "Molecular Structure, NBO Charges, Vibrational Assignments, HOMO-LUMO and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations." Der Pharma Chemica. Link

-

-

Molecular Docking & EGFR Inhibition

-

Abdel-Rahman, H. M., et al. (2023).[1] "Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity." Pharmaceuticals.[5][6][7] Link

-

El-Mekabaty, A., et al. (2023).[1] "Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

-

QSAR Modeling

-

MD Simulation Protocols

Sources

- 1. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 8. wjbphs.com [wjbphs.com]

Biological Targets of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid: A Pharmacophore Analysis

This in-depth technical guide details the biological relevance, mechanism of action, and experimental validation of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS: 127958-08-1).

While often encountered as a high-purity pharmaceutical intermediate or agrochemical building block , this molecule represents a "privileged scaffold"—a core structural motif that serves as the bioactive pharmacophore for two major classes of enzymes: Acetolactate Synthase (ALS) in plants and HMG-CoA Reductase in mammals (as a structural fragment of statins).

Part 1: Executive Summary & Chemical Identity

4-Isopropyl-2-methylpyrimidine-5-carboxylic acid is a functionalized pyrimidine derivative characterized by a lipophilic isopropyl group at the C4 position and a polar carboxylic acid at C5. This amphiphilic nature allows it to mimic key metabolic intermediates, making it a potent scaffold for competitive inhibitors of nucleotide and amino acid biosynthesis enzymes.

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-Propan-2-yl-2-methylpyrimidine-5-carboxylic acid |

| CAS Number | 127958-08-1 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Key Functional Groups | Pyrimidine ring (π-stacking), Carboxylic acid (H-bond donor/acceptor), Isopropyl (Hydrophobic pocket filler) |

| Primary Role | Pharmacophore Scaffold / Intermediate |

Part 2: Primary Biological Target — Acetolactate Synthase (ALS)[3]

In the context of agrochemistry, the pyrimidine-5-carboxylate core is the defining feature of Pyrimidinyl Carboxy (PC) Herbicides (e.g., Bispyribac-sodium, ZJ0273 metabolites). While the acid itself is often an ester hydrolysis product or a metabolite, it targets the Acetolactate Synthase (ALS) enzyme, also known as Acetohydroxyacid Synthase (AHAS).

Mechanism of Action

ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (Valine, Leucine, Isoleucine).

-

Binding Site: The molecule binds to the regulatory site (or channel access site) of the ALS enzyme, distinct from the active site where pyruvate binds.

-

Inhibition Mode: It acts as a non-competitive inhibitor with respect to the substrate (pyruvate). Upon binding, it induces a conformational change that blocks the channel leading to the active site, preventing substrate access.

-

Physiological Impact: Inhibition leads to "starvation" of the plant for essential amino acids, causing cessation of cell division and eventual plant death.

Pathway Visualization (Graphviz)

The following diagram illustrates the Branched-Chain Amino Acid (BCAA) biosynthesis pathway and the specific inhibition point of the pyrimidine scaffold.

Caption: Inhibition of the Branched-Chain Amino Acid pathway by pyrimidine-5-carboxylate scaffolds at the ALS regulatory site.

Part 3: Secondary Biological Context — HMG-CoA Reductase

In pharmaceutical development, this molecule serves as a structural analog to the "statin" pharmacophore. Specifically, it mimics the central pyrimidine core of Rosuvastatin (Crestor).

-

Role: The isopropyl group at C4 and the carboxylate at C5 are critical for binding to the hydrophobic pocket of HMG-CoA Reductase (3-hydroxy-3-methylglutaryl-coenzyme A reductase).

-

Interaction:

-

Isopropyl Group: Engages in Van der Waals interactions with Leu562 and Val522 in the enzyme's hydrophobic domain.

-

Carboxyl Group: While usually part of a larger heptenoic acid side chain in statins, the C5-carboxylate in this fragment mimics the electrostatic anchor points required for orientation within the active site.

-

Part 4: Experimental Validation Protocols

To validate the biological activity of this molecule (or its derivatives), the following ALS Enzyme Inhibition Assay is the industry standard. This protocol ensures self-validating results through the use of positive and negative controls.

Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: Quantify the IC50 of the target molecule against recombinant ALS.

1. Reagents Preparation

-

Enzyme Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM Thiamine Pyrophosphate (TPP), 10 µM Flavin Adenine Dinucleotide (FAD), 1 mM MgCl₂.

-

Substrate: 100 mM Sodium Pyruvate.

-

Stop Solution: 0.5% Creatine + 5%

-Naphthol in 2.5 N NaOH (for colorimetric detection).

2. Experimental Workflow (Step-by-Step)

-

Enzyme Activation: Incubate purified ALS enzyme in Enzyme Buffer for 15 min at 30°C to saturate cofactor binding sites.

-

Compound Addition: Add 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (dissolved in DMSO) at varying concentrations (0.01 µM – 100 µM). Maintain final DMSO concentration <1%.

-

Reaction Initiation: Add Sodium Pyruvate to start the reaction. Incubate for 60 min at 30°C.

-

Reaction Termination: Add 50 µL of 6 N H₂SO₄ to stop the reaction and decarboxylate the acetolactate product into acetoin.

-

Colorimetric Development: Incubate the acidified mixture at 60°C for 15 min. Add Stop Solution (Creatine/Naphthol) and incubate at 60°C for another 15 min.

-

Detection: Measure absorbance at 525 nm . The intensity of the red complex (acetoin-creatine) is directly proportional to ALS activity.

3. Data Analysis & Workflow Diagram

Caption: Step-by-step workflow for the colorimetric ALS inhibition assay (Westerfeld method).

Part 5: References

-

Mechanism of ALS Inhibition:

-

Duggleby, R. G., & Pang, S. S. (2000). Acetohydroxyacid synthase. Journal of Biochemistry and Molecular Biology.

-

-

Pyrimidinyl Carboxy Herbicides (ZJ0273 Context):

-

Lu, Y., et al. (2012). Degradation of the novel herbicide ZJ0273 by Amycolatopsis sp. M3-1. Applied Microbiology and Biotechnology.

-

-

Structural Basis of Statin Binding:

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science.

-

-

Chemical Identity & Properties:

-

PubChem Compound Summary for CAS 127958-08-1.

-

Technical Guide: Solubility and Stability of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid

Executive Summary

4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (CAS 127958-08-1) is a critical heterocyclic building block, primarily serving as a scaffold intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Rosuvastatin analogs) and various kinase inhibitors. Its structural integrity—defined by the electron-deficient pyrimidine core substituted with lipophilic alkyl groups and a polar carboxylic acid tail—dictates a specific solubility and stability profile that researchers must master to ensure high-yield downstream synthesis.

This guide provides a comprehensive technical analysis of the compound's physicochemical behavior, detailing protocols for solubility optimization, stability profiling under stress conditions, and robust analytical method development.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step to predicting behavior in solution. The molecule consists of a pyrimidine ring (hydrophilic, electron-withdrawing) balanced by two alkyl domains (hydrophobic) and an ionizable carboxylic acid headgroup.

Key Properties Table[1]

| Property | Value / Prediction | Rationale |

| CAS Number | 127958-08-1 | Unique Identifier |

| Molecular Formula | C₉H₁₂N₂O₂ | -- |

| Molecular Weight | 180.20 g/mol | -- |

| Physical State | Solid (Crystalline) | High melting point typical of pyrimidine acids (>150°C).[1] |

| pKa (Acid) | ~3.5 – 4.0 (Predicted) | The pyrimidine ring exerts an electron-withdrawing effect, increasing the acidity of the -COOH group compared to benzoic acid. |

| pKa (Base) | ~1.5 – 2.0 (Predicted) | Pyrimidine nitrogens are weakly basic; protonation occurs only at very low pH. |

| LogP (Octanol/Water) | ~1.5 – 2.1 (Predicted) | The 4-isopropyl and 2-methyl groups add significant lipophilicity to the polar pyrimidine acid core (LogP ~ -0.3). |

| UV Max | ~250–260 nm | Characteristic |

Structure-Property Relationship (SPR)[3]

-

Solubility Driver: The carboxylic acid is the "switch."[2] At pH > pKa + 2 (approx. pH 6.0), the molecule exists as a carboxylate anion, exhibiting high aqueous solubility. At pH < pKa (approx. pH 3.0), it exists in the neutral, protonated form, where solubility is driven by the lipophilic alkyl chains, drastically reducing water solubility.

-

Stability Driver: The 5-position carboxylic acid is sterically protected by the 4-isopropyl group but remains the primary site for reactivity (esterification/coupling). The pyrimidine ring is generally resistant to oxidation but susceptible to nucleophilic attack under harsh conditions.

Solubility Profiling & Optimization

For process chemistry and formulation, solubility is not a single number but a function of pH and solvent polarity.

pH-Dependent Solubility (Aqueous)

The solubility profile follows the Henderson-Hasselbalch equation.[2]

-

Acidic Media (pH 1-3): Low solubility (< 1 mg/mL). The neutral species precipitates.

-

Neutral/Basic Media (pH > 6): High solubility (> 50 mg/mL). The anionic species is highly solvated.

Organic Solvent Screening

For synthesis (e.g., amide coupling, esterification), the following solvent classes are recommended based on the "like dissolves like" principle for the neutral form:

-

High Solubility: DMSO, DMF, DMAc (Polar Aprotic).

-

Moderate Solubility: Methanol, Ethanol, Isopropanol (Polar Protic).

-

Low Solubility: Dichloromethane, Ethyl Acetate (Non-polar/Moderately polar).

-

Insoluble: Hexanes, Heptane (Non-polar).

Visualization: Solubility Equilibrium

Figure 1: Solubility equilibrium shifts based on pH.[2] Process chemists should manipulate pH to drive the compound into solution (reaction) or out of solution (isolation).

Stability Assessment Protocols

Stability data for this specific intermediate is scarce in public repositories. The following protocols are designed to empirically determine the stability profile, essential for defining storage conditions and retest dates.

Forced Degradation (Stress Testing)

Perform these tests at a concentration of 1 mg/mL to identify degradation pathways.[2]

| Stress Condition | Conditions | Duration | Expected Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Generally stable. Extreme conditions may cause decarboxylation. |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Stable (forms salt). |

| Oxidation | 3% H₂O₂, RT | 24 Hours | N-oxides (pyrimidine nitrogen) or oxidation of isopropyl benzylic-like carbon. |

| Thermal | 80°C (Solid state) | 7 Days | Stable. Watch for sublimation or decarboxylation. |

| Photostability | UV/Vis Light | 1.2M Lux hours | Potential for radical formation at isopropyl group. |

Solid-State Stability

-

Hygroscopicity: The free acid is likely non-hygroscopic. However, sodium or potassium salts of this compound will be significantly hygroscopic and must be stored in desiccated conditions.

-

Storage Recommendation: Store in a tightly sealed container at room temperature (15–25°C). Protect from light.

Visualization: Stability Testing Workflow

Figure 2: Workflow for forced degradation studies to establish the stability profile.

Analytical Strategy (HPLC Method)

To accurately quantify solubility and stability, a robust HPLC method is required. Because the analyte is an acid, pH control of the mobile phase is non-negotiable.

Method Parameters[1][2][3]

-

Column: C18 (L1) Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[2]

-

Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[2] Note: Low pH suppresses ionization, ensuring the acid retains on the column.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Column Temp: 30°C.

Causality in Method Design[3]

-

Why Acidic MP? If neutral water is used, the carboxylic acid will partially ionize, leading to peak tailing and split peaks. Acidifying the mobile phase ensures the molecule is fully protonated (neutral), resulting in a sharp peak and consistent retention time.

-

Why C18? The isopropyl and methyl groups provide sufficient hydrophobicity for retention on a standard C18 stationary phase.

Synthesis & Application Context

This molecule is typically synthesized via the condensation of an amidine (isobutyramidine or similar) with a specific enol ether or beta-keto ester derivative.

-

Role: It acts as the "left-hand" side of many statin-type drugs.[2]

-

Process Tip: When coupling this acid to an amine, activation via Thionyl Chloride (

) to form the acid chloride is common. However, ensure the reaction is kept anhydrous to prevent hydrolysis back to the starting acid.

References

-

PubChem. (2025).[2][3] Compound Summary: 2-Methylpyrimidine-5-carboxylic acid (Analogous Structure).[2] National Library of Medicine. [Link]

-

Williams, R. (2022).[4] pKa Data Compilation for Carboxylic Acids and Heterocycles.[4] Organic Chemistry Data. [Link]

Sources

Navigating the Chemical Landscape of Substituted Pyrimidines: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their versatility, however, is accompanied by a spectrum of biological activities that necessitate a thorough understanding of their safety, toxicity, and handling requirements. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the scientific rationale behind safe laboratory practices. We will delve into the structure-activity relationships that govern toxicity, outline comprehensive risk assessment and handling procedures, and provide detailed experimental protocols for managing these valuable yet potentially hazardous compounds.

The Double-Edged Sword: Understanding the Significance and Hazards of Substituted Pyrimidines

The pyrimidine nucleus, a heterocyclic aromatic compound, is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance makes substituted pyrimidines a rich source of pharmacologically active molecules.[2] From the anticancer agent 5-fluorouracil to a wide array of antivirals, antibacterials, and anti-inflammatory drugs, the strategic modification of the pyrimidine ring has yielded compounds of immense therapeutic value.[1][3][4][5]

However, the very mechanisms that make these compounds effective drugs—their ability to interfere with cellular processes—also underpin their potential toxicity.[3][6] The diverse functional groups that can be appended to the pyrimidine core give rise to a wide range of physicochemical and toxicological properties. Therefore, a deep understanding of the structure-activity relationships (SAR) for toxicity is paramount for safe handling and rational drug design.

Decoding Toxicity: Structure-Activity Relationships and Toxicological Profiles

The toxicity of a substituted pyrimidine is not an intrinsic property of the core ring but is dictated by the nature, position, and combination of its substituents. Understanding these relationships is critical for predicting potential hazards and designing safer compounds.

Key Substituent Effects on Toxicity

-

Halogens (F, Cl, Br, I): Halogenation can significantly impact a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.

-

Fluorine: The substitution of hydrogen with fluorine can block metabolic oxidation, increasing the compound's half-life and potential for accumulation. A prime example is 5-fluorouracil (5-FU) , a widely used chemotherapeutic. Its efficacy stems from the metabolic conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting its function.[3] However, this same mechanism contributes to its significant toxicity, including myelosuppression, neurotoxicity, and gastrointestinal issues.[3][6][7] The neurotoxicity of 5-FU and its derivatives has been linked to its metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine.[7] Genetic deficiencies in the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the catabolism of 5-FU, can lead to severe and even fatal toxicities.[6][8]

-

Chlorine: Chlorinated pyrimidines, such as 2-chloropyrimidine , are often used as synthetic intermediates. They can be toxic if swallowed and cause skin and eye irritation.[9][10] The presence of the chloro group can enhance reactivity, making them potential alkylating agents that can react with biological macromolecules.

-

-

Amino Groups (-NH2): Aminopyrimidines can exhibit a range of biological activities.

-

4-aminopyridine , for instance, is a potent central nervous system stimulant that acts by blocking potassium channels.[11] While it has therapeutic applications, it is also highly toxic, with overdose causing seizures, respiratory distress, and cardiac arrhythmias.[11][12][13][14] Its toxicity is a direct consequence of its intended pharmacological action.

-

-

Hydroxy Groups (-OH): Hydroxypyrimidines can exist in tautomeric forms (keto-enol) and are precursors to many biologically active compounds.

-

Alkyl and Aryl Groups: The addition of alkyl or aryl moieties generally increases the lipophilicity of the pyrimidine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its toxicity profile. Structure-activity relationship studies on certain polyfunctionalized pyrimidines have shown that the presence of moieties like fluorophenyl, chlorophenyl, and dichlorophenyl can enhance their insecticidal activity, indicating a higher potency and potential for toxicity to non-target organisms.[19][20]

A Framework for Assessing Toxicity

A systematic approach to evaluating the toxicity of a novel substituted pyrimidine is crucial. This typically involves a tiered testing strategy, starting with in silico and in vitro methods before proceeding to in vivo studies.

Toxicity Assessment Workflow

Caption: A typical workflow for assessing the toxicity of a new substituted pyrimidine.

A Culture of Safety: Principles of Risk Assessment and Safe Handling

Given the potential hazards, a robust safety culture is non-negotiable when working with substituted pyrimidines. This is built on the principles of risk assessment and the hierarchy of controls. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for handling hazardous drugs, which serve as a foundational reference.[21][22][23][24][25]

The Hierarchy of Controls

This framework prioritizes the most effective control measures to minimize exposure.

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Reproductive and developmental toxicities of 5-fluorouracil in model organisms and humans | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Fluorouracil - Wikipedia [en.wikipedia.org]

- 7. Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]

- 9. 2-Chloropyrimidine - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 2-Chloropyrimidine | C4H3ClN2 | CID 74404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. archive.epa.gov [archive.epa.gov]

- 12. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

- 13. neurology.org [neurology.org]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.fi [fishersci.fi]

- 18. 4-Hydroxypyrimidine | C4H4N2O | CID 20695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. growingscience.com [growingscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]

- 22. restoredcdc.org [restoredcdc.org]

- 23. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 24. safety.duke.edu [safety.duke.edu]

- 25. NIOSH safe handling of hazardous drugs guidelines becomes state law - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Profiling 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid in Early-Stage Drug Discovery

[1]

Executive Summary

This Application Note details the technical protocols for utilizing 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (hereafter referred to as IMP-5-CA ) in in-vitro assays. While often categorized as a synthetic intermediate, IMP-5-CA represents a "privileged scaffold" in medicinal chemistry, serving as a core fragment for Cyclin-Dependent Kinase (CDK) inhibitors and antimicrobial agents targeting the MEP pathway (e.g., IspF).[1]

This guide focuses on its application in Fragment-Based Drug Discovery (FBDD) . We provide rigorous workflows for solubility profiling, Surface Plasmon Resonance (SPR) binding screens, and enzymatic inhibition assays.[1] The protocols address specific physicochemical challenges, such as the pH-dependent solubility of the carboxylic acid moiety (

Physicochemical Characterization & Stock Preparation[2]

Before biological interrogation, the compound must be characterized to ensure assay fidelity.[1] As a carboxylic acid, IMP-5-CA can alter the pH of unbuffered assay volumes, leading to promiscuous inhibition artifacts.[1]

Compound Properties

| Property | Value | Relevance to Assay |

| Molecular Weight | 180.20 g/mol | Ideal for Fragment Screening (<300 Da) |

| ClogP | ~1.5 - 1.8 | Moderate lipophilicity; low aggregation risk |

| H-Bond Donors/Acceptors | 1 / 4 | Good solubility; specific binding potential |

| Acidic Moiety | Carboxylic Acid (C5) | Requires strong buffering (>50 mM) in assay |

Stock Solution Protocol

Objective: Prepare a stable 100 mM stock solution free of micro-precipitates.

-

Weighing: Weigh ~18.0 mg of IMP-5-CA into a glass amber vial (avoid plastic if long-term storage is planned to prevent leaching, though minimal for this scaffold).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) .

-

Note: Do not use water or PBS initially. The protonated acid form has lower aqueous solubility than the carboxylate salt.

-

-

Sonication: Sonicate at 40 kHz for 5 minutes at room temperature. Visual inspection must confirm a clear, colorless solution.[1]

-

Quality Control (QC):

-

Assess purity via LC-MS (ESI+). Expected

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Critical Step: If using in NMR screens, use DMSO-

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Workflow Visualization: Fragment Screening Cascade

The following diagram illustrates the logical flow from compound preparation to hit validation, ensuring resources are not wasted on false positives.

Figure 1: Screening cascade for IMP-5-CA.[1][2] The workflow prioritizes biophysical confirmation (SPR) before functional testing to rule out assay interference.[1]

Application 1: Surface Plasmon Resonance (SPR) Binding Assay

Context: IMP-5-CA is often screened as a fragment against ATP-binding sites (e.g., CDKs) or allosteric pockets.[1] SPR is the gold standard for detecting these low-affinity (

Experimental Setup (Biacore/Sierra Systems)[1]

-

Sensor Chip: CM5 or NTA (depending on protein tag).[1]

-

Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).[1]

-

Modification: Supplement with 1-2% DMSO to match sample matrix.[1]

-

Protocol Steps[1]

-

Immobilization: Immobilize the target protein (e.g., CDK2) to a density of ~3000-5000 RU.[1] High density is required for small fragments to generate sufficient

.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Sample Preparation: Dilute 100 mM IMP-5-CA stock to a concentration series (e.g., 1 mM, 500

M, 250-

Critical Control: Include a Reference Channel (unmodified surface) to subtract bulk refractive index changes.[1]

-

-

Injection: Inject samples for 60s (association) followed by 60s dissociation. Flow rate: 30

L/min.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk shifts, which can dwarf the signal of a 180 Da fragment.

Data Interpretation[1][4][5]

-

Square Wave Shape: True fragment binding typically shows fast-on/fast-off kinetics ("square wave").[1]

-

Stoichiometry: If

(calculated), suspect aggregation or non-specific super-stoichiometric binding.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Action: If

is measurable (typically millimolar range), proceed to functional assays.

Application 2: In-Vitro Enzymatic Inhibition (Kinase Model)

Context: Pyrimidine-5-carboxylic acids are bioisosteres for phosphate groups or ATP-mimetic scaffolds.[1] This assay tests the ability of IMP-5-CA to inhibit a kinase (e.g., CDK2/CyclinA) by competing with ATP.[1]

Assay Principle: ADP-Glo™ Kinase Assay

We utilize a luminescent ADP-detection assay.[1] The carboxylic acid moiety of IMP-5-CA necessitates strict pH control to prevent acidification of the reaction, which would inhibit the luciferase reporter independently of the kinase.[1]

Reagents & Buffer Composition[1]

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Note: The 40 mM Tris is sufficient to buffer the addition of IMP-5-CA up to ~2 mM.[1]

-

-

Substrate: ATP (

concentration, typically 10-50ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step-by-Step Protocol

-

Plate Setup: Use white, low-volume 384-well plates.

-

Compound Addition:

-

Dispense 100 nL of IMP-5-CA (serial dilution in DMSO) into wells.

-

Include High Control (DMSO only, Enzyme + Substrate) and Low Control (No Enzyme).[1]

-

-

Enzyme Incubation:

-

Add 2.5

L of Kinase/Cyclin mix. -

Incubate for 10 minutes at RT to allow compound-enzyme equilibration.

-

-

Reaction Initiation:

-

Add 2.5

L of ATP/Substrate mix. -

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 5

L of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP). Incubate 40 min.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Add 10

L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Readout: Measure Luminescence (RLU).

Data Analysis & Troubleshooting

Calculate % Inhibition:

-

Artifact Alert: If IMP-5-CA shows >50% inhibition but failed SPR, check the pH of the well. If pH < 7.0, the inhibition is likely a false positive caused by enzyme denaturation.[1]

Mechanism of Action & Pathway Context

IMP-5-CA serves as a core scaffold.[1] In biological systems, it is often derivatized to target the MEP Pathway (IspF) in bacteria or Cell Cycle Regulation (CDKs) in humans.[1]

Figure 2: Biological targets for pyrimidine-5-carboxylic acid scaffolds. The molecule acts as a starting point for inhibitors of both bacterial IspF and human CDKs.

References

-

Huang, J., et al. (2021).[1][2] "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies."[1][2] Journal of Medicinal Chemistry, 64(17), 12548-12571.[1][2]

-

Rehman, A., et al. (2019).[1] "Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase."[1] Bioorganic & Medicinal Chemistry Letters, 29(20), 126647.[1]

-

Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.[1]

-

Jubie, S., et al. (2012).[1][3] "Synthesis and antimicrobial activity of some novel pyrimidine derivatives." Journal of Clinical and Diagnostic Research.

Sources

- 1. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]

- 2. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Characterization of Novel Series of Pharmacologically-important Sperm-shaped Amphiphilic Heterocyclic Compounds derived from Natural Palmitic Acid [nrfhh.com]

Application Note: Efficacy Profiling of Novel Pyrimidine Derivatives

Abstract & Scope

The pyrimidine scaffold remains a "privileged structure" in medicinal chemistry, forming the backbone of cornerstone antimetabolites like 5-Fluorouracil (5-FU), Gemcitabine, and Cytarabine. However, the development of next-generation pyrimidine derivatives requires rigorous experimental design to distinguish general cytotoxicity from specific antimetabolic activity.

This Application Note provides a validated, three-phase experimental framework for evaluating pyrimidine efficacy. Unlike generic screening guides, this protocol focuses on the unique physicochemical properties of pyrimidines (e.g., solubility, metabolic activation) and their specific mechanism of action (MoA)—primarily Thymidylate Synthase (TS) inhibition and S-phase cell cycle arrest.

Phase I: Phenotypic Screening (Cytotoxicity)

Objective: Establish the IC50 (half-maximal inhibitory concentration) and screen for "false positives" caused by solubility issues.

The Challenge of Pyrimidine Solubility

Many synthetic pyrimidine derivatives exhibit poor aqueous solubility and high lipophilicity. A common error in early screening is precipitation in the cell culture media, leading to light scattering that interferes with colorimetric assays.

Validated MTT Assay Protocol

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[1]

Materials:

-

Cell Lines: HCT-116 (Colorectal) or MCF-7 (Breast) – Note: HCT-116 is preferred for pyrimidines due to high Thymidylate Synthase expression.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Controls: 5-Fluorouracil (Positive), 0.5% DMSO (Vehicle).

Step-by-Step Workflow:

-

Seeding Optimization:

-

Seed cells at

to -

Critical Insight: Pyrimidines are S-phase specific. Cells must be in the exponential growth phase. If cells are over-confluent, they enter G0 and become resistant to antimetabolites, yielding false negatives.

-

-

Compound Preparation:

-

Incubation:

-

Expose cells for 72 hours .

-

Why 72h? Antimetabolites require at least 2-3 cell doubling times to manifest cytotoxicity, unlike alkylating agents which act faster.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm (Reference: 630 nm).

-

Data Interpretation (Dummy Data)

Table 1: Comparative IC50 Values (HCT-116 Cell Line)

| Compound ID | IC50 (µM) ± SD | Solubility (PBS) | Interpretation |

| PYR-101 (Test) | 12.4 ± 1.2 | High | Moderate potency; Lead candidate. |

| PYR-102 (Test) | > 100 | Low (Precipitates) | Fail: Likely bioavailability issue. |

| PYR-103 (Test) | 0.8 ± 0.1 | Moderate | High potency; Proceed to Phase II. |

| 5-FU (Control) | 3.2 ± 0.4 | High | Validated benchmark. |

Phase II: Mechanistic Validation (Cell Cycle Arrest)

Objective: Confirm the drug acts via the expected antimetabolite mechanism (S-phase arrest) rather than non-specific necrosis.

Scientific Rationale

Pyrimidine antagonists (e.g., TS inhibitors) deplete the cellular pool of dTMP.[4] This halts DNA synthesis, causing cells to accumulate in the S-phase (Synthesis phase). If a derivative causes G2/M arrest, it likely acts as a microtubule inhibitor (like Vinca alkaloids) rather than a pyrimidine antimetabolite.

Flow Cytometry Protocol (PI Staining)

Reagents: Propidium Iodide (PI), RNase A, Ethanol (70%).[5]

Protocol:

-

Treatment: Treat HCT-116 cells with the IC50 concentration of the derivative for 24 hours.

-

Fixation (Critical Step):

-

Staining:

-

Analysis:

-

Acquire >10,000 events on a Flow Cytometer.

-

Gate single cells (Area vs. Width/Height) to exclude doublets.[7]

-

Mechanism of Action Diagram

The following diagram illustrates the specific blockade points of pyrimidine derivatives within the cellular pathway.

Figure 1: Mechanism of Action.[10] Pyrimidine derivatives typically require metabolic activation to form nucleotides (e.g., FdUMP) which covalently bind Thymidylate Synthase, blocking the conversion of dUMP to dTMP, leading to "Thymineless Death."[4]

Phase III: Target Engagement (TS Inhibition Assay)

Objective: Direct biochemical confirmation that the derivative inhibits Thymidylate Synthase (TS).

Spectrophotometric Assay Principle

This assay monitors the conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to Dihydrofolate (DHF) during the methylation of dUMP.[11] The reaction is followed by measuring the increase in absorbance at 340 nm (formation of DHF).[11]

Protocol

Reaction Mixture:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrates: 100 µM dUMP, 200 µM CH2-THF.

-

Enzyme: Recombinant human Thymidylate Synthase (hTS).

Workflow:

-

Baseline: Mix Buffer, Enzyme, and Test Compound (Variable concentrations). Incubate for 5 min at 25°C.

-

Initiation: Add substrates (dUMP + CH2-THF) to start the reaction.

-

Kinetics: Measure Absorbance (340 nm) every 30 seconds for 10 minutes.

-

Calculation: Plot the initial velocity (

) vs. Inhibitor Concentration

Experimental Workflow Summary

Figure 2: Integrated Screening Workflow. A funnel approach ensures only mechanism-validated hits proceed to expensive enzymatic assays.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer. [Link]

-

Wahba, A. E., et al. (2009). Spectrophotometric determination of thymidylate synthase activity using 5,10-methylenetetrahydrofolate. Nature Protocols (via PubMed Central). [Link] (Generalized reference for standard spectrophotometric TS assay methodology).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. atcc.org [atcc.org]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine-5-Carboxylic Acids

Welcome to the Technical Support Center dedicated to the synthesis and optimization of pyrimidine-5-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of pyrimidine-5-carboxylic acids, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Pyrimidine-5-Carboxylic Acid

Question: I am consistently obtaining a low yield of my target pyrimidine-5-carboxylic acid when using the Biginelli reaction with an aromatic aldehyde, a β-ketoester, and urea. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Biginelli reaction are a frequent challenge, often stemming from suboptimal reaction conditions or the formation of side products.[1] Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

-

Suboptimal Catalyst Choice or Activity: The classical Biginelli reaction is acid-catalyzed.[2] While strong Brønsted acids like HCl can be used, they often lead to side reactions and harsh conditions.[1]

-

Solution: Switch to a milder Lewis acid catalyst. Many Lewis acids have been shown to significantly improve yields and simplify the workup procedure. Experiment with catalysts such as Yb(OTf)₃, InCl₃, FeCl₃, or ZnBr₂.[3][4][5] These catalysts activate the aldehyde carbonyl towards nucleophilic attack, a key step in the reaction mechanism.[2]

-

Expert Insight: The choice of Lewis acid can be critical. For electron-rich aromatic aldehydes, a milder Lewis acid may be sufficient, while electron-deficient aldehydes might require a stronger one to achieve optimal activation. It is advisable to perform a small-scale catalyst screen to identify the most effective one for your specific substrate.

-

-

Inappropriate Reaction Temperature: Temperature plays a crucial role in the reaction rate and selectivity.

-

Solution: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion.[1] A good starting point is to run the reaction at a temperature between 80°C and 100°C.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can lead to product degradation or the formation of byproducts.[6]

-

-

Incorrect Solvent System: The solvent can significantly influence reaction rates and equilibrium.

-

Solution: While ethanol is a traditional solvent for the Biginelli reaction, exploring other options can be beneficial.[1] Polar aprotic solvents like DMF or acetonitrile can enhance the solubility of reactants and intermediates. Interestingly, solvent-free conditions have been reported to be highly effective, often leading to shorter reaction times and higher yields, aligning with green chemistry principles.[7][8]

-

-

Unfavorable Reactant Stoichiometry: The molar ratio of the three components is a critical parameter.

-

Solution: While a 1:1:1 stoichiometry of aldehyde, β-ketoester, and urea/thiourea is the theoretical ratio, using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can shift the equilibrium towards the product.[4] This is because the initial step often involves the reaction between the aldehyde and urea.[2]

-

Below is a troubleshooting workflow to systematically address low yield:

Caption: Troubleshooting workflow for low yield in pyrimidine-5-carboxylic acid synthesis.

Issue 2: Formation of a Fluorescent Byproduct

Question: During my Biginelli reaction, I observe the formation of a significant amount of a fluorescent byproduct, which complicates the purification of my desired dihydropyrimidinone precursor. What is this byproduct and how can I minimize its formation?

Answer:

The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This side product arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures.

Causality and Mitigation Strategies:

-

Reaction Temperature: Higher temperatures favor the Hantzsch pathway.[6]

-

Solution: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct. It is a delicate balance, as lower temperatures might also slow down the desired Biginelli reaction. Careful optimization and monitoring are key.

-

-

Catalyst Choice: The nature of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.

-

Solution: Some Lewis acids may preferentially promote the Biginelli reaction. Screening different Lewis acids, as suggested for improving yield, can also help in minimizing this side product.

-

-

Order of Addition of Reagents: The timing of urea addition can be crucial.

-

Solution: Adding the urea last to the reaction mixture can sometimes help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.

-

The competition between the Biginelli and Hantzsch pathways is illustrated below:

Caption: Competing reaction pathways in the synthesis of dihydropyrimidinones.

Issue 3: Difficulty in Hydrolyzing Pyrimidine-5-carbonitrile to the Carboxylic Acid

Question: I have synthesized the pyrimidine-5-carbonitrile precursor, but I am struggling with the hydrolysis step to obtain the final carboxylic acid. The reaction is either incomplete or leads to decomposition. What are the best practices for this hydrolysis?

Answer:

The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions.[9][10] The choice of conditions and careful control of the reaction parameters are crucial to achieve a clean and complete conversion without degrading the pyrimidine core.

Troubleshooting Hydrolysis:

-

Incomplete Hydrolysis under Acidic Conditions:

-

Potential Cause: Insufficient acid concentration or reaction time. The nitrile may be protonated, but the subsequent attack by water is slow.[9]

-

Solution: Increase the concentration of the acid (e.g., from dilute HCl to a more concentrated solution) and/or extend the reflux time. Monitor the reaction by TLC to track the disappearance of the starting nitrile and the formation of the carboxylic acid. Be cautious, as excessively harsh acidic conditions can lead to degradation of the pyrimidine ring.

-

-

Decomposition under Basic Conditions:

-

Potential Cause: The pyrimidine ring can be susceptible to nucleophilic attack and ring-opening under strong basic conditions, especially at elevated temperatures.

-

Solution: Use milder basic conditions. Instead of strong NaOH or KOH, consider using a weaker base like sodium carbonate or barium hydroxide. Alternatively, perform the reaction at a lower temperature for a longer period.

-

-

Formation of Amide Intermediate:

-

Expert Insight: The hydrolysis of a nitrile proceeds through an amide intermediate. In some cases, this amide can be isolated if the reaction is not driven to completion. If you isolate the amide, you can subject it to a second hydrolysis step under more forcing conditions to obtain the desired carboxylic acid.

-

A general workflow for the hydrolysis of pyrimidine-5-carbonitriles is as follows:

Caption: General workflow for the hydrolysis of pyrimidine-5-carbonitriles.

Issue 4: Unwanted Decarboxylation During Synthesis or Purification

Question: I have successfully synthesized my pyrimidine-5-carboxylic acid, but I am observing some decarboxylation, especially during purification. How can I prevent this?

Answer:

Decarboxylation of pyrimidine-5-carboxylic acids can occur, particularly at elevated temperatures or under certain pH conditions.[11] The stability of the carboxyl group at the 5-position is influenced by the other substituents on the pyrimidine ring.

Strategies to Prevent Decarboxylation:

-

Avoid Excessive Heat: During reaction workup and purification, avoid prolonged heating at high temperatures. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

-

Control pH during Workup and Purification: The stability of the carboxylic acid can be pH-dependent. It is generally advisable to work under mildly acidic to neutral conditions. Strong basic conditions can facilitate decarboxylation by forming the carboxylate anion, which can be more prone to losing CO₂.

-

Gentle Purification Techniques:

-

Recrystallization: This is often the preferred method for purifying solid carboxylic acids. Choose a solvent system where the acid has good solubility at high temperatures and poor solubility at low temperatures. Common recrystallization solvents for carboxylic acids include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[12]

-

Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. It is important to choose an appropriate eluent system and to avoid excessively long chromatography times to minimize the risk of on-column decomposition.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Biginelli reaction, and how does understanding it help in optimization?

A1: The Biginelli reaction is a one-pot, three-component condensation reaction.[2] While the exact mechanism has been a subject of debate, the most widely accepted pathway involves an initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[2]

Understanding this mechanism is key to optimization. For instance, the use of Lewis acids is rationalized by their ability to coordinate to the aldehyde carbonyl, making it more electrophilic and accelerating the formation of the crucial N-acyliminium ion intermediate.[13] Similarly, using an excess of urea can push the initial equilibrium towards this intermediate, potentially increasing the overall reaction rate and yield.

Q2: How do I choose the best catalyst for my Biginelli reaction?

A2: The choice of catalyst depends on the specific substrates and desired reaction conditions. While classical Brønsted acids work, modern methods often employ Lewis acids for better yields and milder conditions.[3]

| Catalyst Type | Examples | Advantages | Considerations |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Inexpensive, readily available | Can be harsh, leading to side reactions and difficult workup |

| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, ZnBr₂, Cu(OTf)₂ | High yields, milder conditions, often recyclable | Can be more expensive, may require anhydrous conditions |

| Solid Acid Catalysts | Montmorillonite KSF clay, Bone char-SO₃H | Environmentally friendly, easily separable and reusable | May have lower activity than homogeneous catalysts |

A small-scale screening of a few representative catalysts from different categories is the most effective way to identify the optimal catalyst for your specific transformation.

Q3: What are the best practices for purifying pyrimidine-5-carboxylic acids?

A3: The purification of pyrimidine-5-carboxylic acids typically involves standard techniques for organic acids, with some specific considerations to avoid degradation.

-

Recrystallization: This is the preferred method for solid products. The choice of solvent is crucial. A good starting point is to test solvent pairs like ethanol/water, methanol/acetone, or ethyl acetate/hexane.[12] The goal is to find a system where the compound is soluble in the hot solvent and sparingly soluble when cold.

-

Acid-Base Extraction: For crude mixtures containing neutral or basic impurities, an acid-base extraction can be effective. Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to form the water-soluble carboxylate salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral and basic impurities. Then, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration. Be mindful of the potential for decarboxylation if strong acids or high temperatures are used during this process.

-

Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel.

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often give lower yields compared to aromatic aldehydes under classical conditions.[14] This is because aliphatic aldehydes are more prone to self-condensation (aldol reaction) and other side reactions.

To improve the yields with aliphatic aldehydes, consider the following modifications:

-

Use of a more active catalyst: Lewis acids like ZnBr₂ have been shown to be particularly effective for Biginelli reactions with aliphatic aldehydes, especially under solvent-free conditions.[4]

-

Atwal Modification: This involves the pre-formation of an enone intermediate from the aliphatic aldehyde and the β-ketoester, which is then reacted with urea or thiourea.[15] This two-step approach can be more reliable for challenging substrates.

-

Use of protected aldehydes: Aldehydes protected as cyclic hemiaminals have been shown to give high yields of the desired dihydropyrimidinones.[15]

Experimental Protocols

General Protocol for the Synthesis of a Dihydropyrimidine Precursor via a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a general framework. The specific catalyst, solvent, and temperature may require optimization for your particular substrates.

Materials:

-

Aromatic or aliphatic aldehyde (10 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

-

Urea (12 mmol)

-

Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

-

Solvent (e.g., acetonitrile, or solvent-free)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and the Lewis acid catalyst (e.g., 0.1-0.5 mmol).

-

If using a solvent, add it to the flask (e.g., 20 mL of acetonitrile).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) with stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir for 30 minutes to induce precipitation. Collect the solid by filtration.

-

The crude dihydropyrimidinone can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

General Protocol for the Hydrolysis of a Pyrimidine-5-carbonitrile to a Pyrimidine-5-carboxylic Acid

Acidic Hydrolysis:

-

In a round-bottom flask, dissolve the pyrimidine-5-carbonitrile (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).

-

Heat the mixture at reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The pyrimidine-5-carboxylic acid may precipitate upon cooling. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product remains in solution, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) to precipitate the product at its isoelectric point. Collect the solid by filtration.

Basic Hydrolysis:

-

In a round-bottom flask, dissolve the pyrimidine-5-carbonitrile (5 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

-

Heat the mixture at reflux for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with dilute hydrochloric acid (e.g., 3M HCl) with cooling in an ice bath until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry.

References

-

Wikipedia. (n.d.). Biginelli reaction. [Link]

-

Pirol, S., & Kappe, C. O. (2017). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 22(7), 1145. [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. [Link]

-

Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science, 22(6), 630-645. [Link]

-

Pratama, A. S., & Tanimoto, H. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. ACS Omega, 7(49), 44749-44759. [Link]

-

Banu, H., & Kumar, R. (2015). Recent Advances in Biginelli-type Reactions. Current Organic Chemistry, 19(18), 1776-1804. [Link]

-

Sharma, P., & Kumar, A. (2014). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. RSC Advances, 4(84), 44697-44703. [Link]

-

J&K Scientific LLC. (2021). Biginelli Reaction. [Link]

-

Reddy, C. V., Mahesh, M., Raju, P. V. K., Babu, T. R., & Reddy, V. V. N. (2007). An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions. Preparative Biochemistry and Biotechnology, 37(4), 381-387. [Link]

-

Lin, C. C., & Lin, H. C. (2012). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 8, 1238-1244. [Link]

-

Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]

-

Butler, D. C., & Cheek, B. J. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 387. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

White Rose Research Online. (n.d.). green solvent selection guides. [Link]

-

Prat, D., Pardigon, O., Flemming, H. W., Letestu, S., Duc, V., & Gourdon, A. (2013). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry, 15(12), 3440-3450. [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

-

Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

-

University of York, Department of Chemistry. (n.d.). Solvent Selection Guide. [Link]

-

University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

-

Kumar, A., & Sharma, S. (2012). Biginelli Reaction Catalyzed by Copper Nanoparticles. PLoS ONE, 7(8), e42223. [Link]

-

Foroughi, F., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-14. [Link]

-

Al-Mulla, A. (2017). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 22(1), 123. [Link]

-

ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. [Link]

-

Kumar, D., & Reddy, V. B. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Catalysts, 12(10), 1148. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Wikipedia. (n.d.). Metal–organic framework. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 1-8. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

Wolfenden, R., & Snider, M. J. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(38), 13496-13499. [Link]

-

Ghavre, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]

-

Gooßen, L. J., & Döhring, A. (2003). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. Advanced Synthesis & Catalysis, 345(8), 943-947. [Link]

-

ResearchGate. (n.d.). (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

-

Llaguno, S. A., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Oncogene, 39(46), 6987-7001. [Link]

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Geigenberger, P., et al. (2005). Inhibition of de novo pyrimidine synthesis in growing potato tubers leads to a compensatory stimulation of the pyrimidine salvage pathway and a subsequent increase in biosynthetic performance. The Plant Journal, 41(4), 564-575. [Link]

-

Reddit. (2014). Help With acid hydrolysis of nitriles -> carboxylic acids. [Link]

-

Llaguno, S. A., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. An Efficient one-pot Biginelli condensation of aliphatic aldehydes catalyzed by zinc bromide under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moodle2.units.it [moodle2.units.it]

- 15. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 4-Isopropyl-2-methylpyrimidine-5-carboxylic Acid

[1]

Executive Summary: The Amphoteric Challenge

Purifying 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid presents a distinct set of challenges derived from its "schizophrenic" chemical nature. It possesses a basic pyrimidine nitrogen (pKa ~1.5–2.0) and an acidic carboxylic tail (pKa ~3.5–4.0).[1]

This duality creates a Zwitterionic Trap :

-

In Acid (pH < 1): It is cationic (soluble in water, insoluble in non-polar organics).

-

In Base (pH > 5): It is anionic (soluble in water as a salt).

-

At Isoelectric Point (pH ~2.5–3.5): It exists as a zwitterion or neutral species. While this is theoretically the point of precipitation, the 4-isopropyl group adds significant lipophilicity, often causing the compound to "oil out" rather than crystallize, or remain partially soluble in organic/aqueous emulsions.

This guide addresses these specific phase-behavior issues, chromatographic tailing, and impurity profiling.

Module 1: Solubility & pH Management

The "Dissolution" Paradox

User Question: "I cannot extract the product into DCM or Ethyl Acetate from my aqueous reaction mixture, even at neutral pH. Where is my compound?"

Technical Diagnosis: At "neutral" pH (approx. pH 6–7), this molecule exists almost entirely as the carboxylate anion , which prefers the aqueous phase. Conversely, if you acidify too aggressively (pH < 1) to protonate the acid, you inadvertently protonate the pyrimidine nitrogen, forming a water-soluble cationic salt .[1]

The Solution: The pH Window You must target the uncharged/zwitterionic window to maximize organic partitioning or precipitation.

Protocol:

-

Cool the aqueous solution to 0–5°C.

-

Adjust pH carefully to 3.0–3.5 (The "Goldilocks Zone").

-

Extraction: Use 2-MeTHF (2-Methyltetrahydrofuran) or IPA/CHCl3 (1:3) instead of pure DCM. The isopropyl group makes the neutral form lipophilic enough for these solvents, but standard DCM often fails to break the hydration shell of the zwitterion.

Visualizing the Species Distribution

Figure 1: The pH-dependent species shift.[1] Isolation must occur in the yellow zone.

Module 2: Crystallization & Isolation

The "Oiling Out" Problem

User Question: "Upon acidification, my product comes out as a sticky yellow oil/gum instead of a white solid. How do I fix this?"

Technical Diagnosis: The 4-isopropyl group lowers the melting point and disrupts crystal lattice formation compared to methyl-substituted analogs.[1] When the product precipitates rapidly from water, it traps impurities and water, forming a supercooled liquid (oil).

Troubleshooting Protocol:

| Method | Solvent System | Procedure |

| Anti-Solvent Crash | Ethanol / Water | 1. Dissolve oil in min. volume of warm Ethanol (40°C).2. Add water dropwise until turbidity persists.3. Seed with pure crystal (if available) or scratch glass.4. Cool slowly to 4°C (1°C/min). Rapid cooling = Oil. |

| Trituration | MTBE / Heptane | 1. Dissolve oil in MTBE.2. Add Heptane slowly.3. If oil forms, reheat to dissolve, then cool with vigorous stirring to induce powder formation. |

| Reslurry | Acetonitrile | 1.[2] Suspend the gum in cold Acetonitrile.2. Sonicate for 10 mins.3. The gum often hardens into a filterable solid as impurities dissolve. |

Critical Note: Avoid Methanol if esterification (impurity formation) is a concern during heated recrystallization, although the steric bulk of the isopropyl group mitigates this slightly.

Module 3: Chromatographic Separation

The "Streaking" Peak

User Question: "The peak tails badly on my C18 column, spanning 2 minutes. I can't separate it from the des-isopropyl impurity."

Technical Diagnosis: Standard silica or C18 columns have residual silanols. The basic pyrimidine nitrogen interacts with these silanols, while the carboxylic acid dissociates, causing "dual-mode" retention and peak broadening.[1]

HPLC/Flash Conditions Guide:

| Parameter | Recommendation | Why? |

| Stationary Phase | C18-PFP (Pentafluorophenyl) or HILIC | PFP offers pi-pi interactions with the pyrimidine ring, improving selectivity over alkyl impurities.[1] |

| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Crucial: You must suppress the ionization of the carboxylic acid (keep it neutral) and protonate the nitrogen fully to get a single species. |